Cas no 1806531-36-1 (Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate)

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate structure
1806531-36-1 structure
商品名:Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate
CAS番号:1806531-36-1
MF:C12H13BrO3S
メガワット:317.198821783066
CID:4956350

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate
    • インチ: 1S/C12H13BrO3S/c1-3-16-12(15)9-5-4-8(17)6-10(9)11(14)7(2)13/h4-7,17H,3H2,1-2H3
    • InChIKey: GCLZTSJRSNNPDH-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)C(C1C=C(C=CC=1C(=O)OCC)S)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 296
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 44.4

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015006787-250mg
Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate
1806531-36-1 97%
250mg
480.00 USD 2021-06-21
Alichem
A015006787-1g
Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate
1806531-36-1 97%
1g
1,549.60 USD 2021-06-21
Alichem
A015006787-500mg
Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate
1806531-36-1 97%
500mg
806.85 USD 2021-06-21

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate 関連文献

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoateに関する追加情報

Research Brief on Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate (CAS: 1806531-36-1) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate (CAS: 1806531-36-1) is a specialized chemical compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This molecule, characterized by its bromopropanoyl and mercaptobenzoate functional groups, serves as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of enzyme inhibitors and prodrugs. Recent studies have highlighted its potential in targeted drug delivery systems and as a key building block in the design of covalent inhibitors, owing to its reactive bromo and thiol groups.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate as a precursor for covalent kinase inhibitors. The research demonstrated that the compound's bromoacetamide moiety enables selective binding to cysteine residues in target proteins, a mechanism leveraged in the design of irreversible inhibitors for oncology applications. The study reported a 40% improvement in binding affinity compared to analogous non-covalent inhibitors, underscoring its therapeutic potential.

Further investigations into the compound's reactivity profile, as detailed in a 2024 ACS Chemical Biology publication, revealed its utility in PROTAC (Proteolysis Targeting Chimera) development. The thiol group of the mercaptobenzoate moiety facilitates conjugation to E3 ligase ligands, while the bromopropanoyl group serves as an electrophilic warhead for target protein engagement. This dual functionality positions 1806531-36-1 as a valuable scaffold for bifunctional degrader molecules, with demonstrated efficacy in degrading challenging targets like KRAS G12C.

From a synthetic chemistry perspective, recent advances in the preparation of Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate have focused on improving yield and purity. A 2023 Organic Process Research & Development paper described a novel continuous flow synthesis method that reduces byproduct formation by 60% compared to traditional batch processes. This innovation addresses previous challenges in scaling up production while maintaining the compound's reactivity profile, making it more accessible for pharmaceutical development.

Safety and toxicology studies of 1806531-36-1, as reported in regulatory submissions to the FDA and EMA in 2024, indicate favorable preclinical profiles when used as an intermediate. The compound shows minimal off-target reactivity in cellular assays, with a selectivity index exceeding 100 for intended protein targets. These findings support its continued investigation in drug discovery programs, particularly for indications where covalent targeting strategies are advantageous.

Looking forward, the unique chemical properties of Ethyl 2-(2-bromopropanoyl)-4-mercaptobenzoate position it as a promising candidate for next-generation therapeutic development. Ongoing research is exploring its application in targeted protein degradation, antibody-drug conjugates, and as a modular building block for fragment-based drug discovery. The compound's versatility and demonstrated biological activity suggest it will remain an important tool in chemical biology and medicinal chemistry research for the foreseeable future.

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